Topological Polar Surface Area Differentiates CNS Permeability Potential from Non-Oxo Analogs
The topological polar surface area (tPSA) of 2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile is 52.9 Ų, which is 47.8% higher than that of the non-oxo analog 2-azaspiro[3.3]heptane-6-carbonitrile (tPSA = 35.8 Ų) [1]. This difference, driven by the additional carbonyl oxygen, places the target compound closer to the commonly cited CNS permeability threshold of 60–70 Ų while still maintaining favorable membrane penetration potential. In contrast, the non-oxo analog's lower tPSA may favor passive BBB penetration but at the expense of aqueous solubility, offering scientists a tunable parameter for CNS-targeted vs. peripheral drug programs.
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 52.9 Ų |
| Comparator Or Baseline | 2-Azaspiro[3.3]heptane-6-carbonitrile: 35.8 Ų |
| Quantified Difference | +47.8% (17.1 Ų increase) |
| Conditions | Computed by Cactvs 3.4.8.18, PubChem release 2025.04.14 |
Why This Matters
The 17.1 Ų tPSA differential provides medicinal chemists with a predictable handle for modulating CNS penetration when selecting between oxo- and non-oxo spirocyclic building blocks.
- [1] PubChem Compound Summary: 2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile (CID 125424832) and 2-Azaspiro[3.3]heptane-6-carbonitrile (CID 125424833). National Center for Biotechnology Information, 2025. View Source
